molecular formula C17H18N6O B5560925 3-(1H-imidazol-2-yl)-1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]piperidine

3-(1H-imidazol-2-yl)-1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]piperidine

Cat. No. B5560925
M. Wt: 322.4 g/mol
InChI Key: ITTALSKRMCSHQM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related piperidine derivatives involves the arylation of azoles (such as pyrazoles, imidazoles, and triazoles) with bromopyridines and subsequent reduction of the pyridine ring, a method that can be adapted for the synthesis of the target compound (Shevchuk et al., 2012). Additionally, the synthesis of piperidine-based derivatives has been explored through various cyclization and nucleophilic addition reactions, providing a basis for synthesizing the compound (Abdel‐Aziz et al., 2009).

Molecular Structure Analysis

The structure of related compounds has been determined using crystallography, showcasing planar rings and specific conformations (Yıldırım et al., 2006). These structural insights are crucial for understanding the molecular configuration and spatial arrangement of atoms in "3-(1H-imidazol-2-yl)-1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]piperidine".

Chemical Reactions and Properties

The chemical reactivity of the compound can be inferred from studies on similar piperidine and imidazole derivatives, where reactions with various reagents lead to a range of products, indicating a versatile reactivity profile that could apply to the compound of interest (Goli-Garmroodi et al., 2015).

Scientific Research Applications

Synthetic Methodologies

One application area is the development of synthetic methodologies for azole-containing piperidines, which are important in medicinal chemistry. A study by Shevchuk et al. (2012) details a convenient synthesis of 3- and 4-(1H-azol-1-yl)piperidines, which are structurally similar to the compound , by arylation of azoles with bromopyridines and subsequent reduction. This method extends to benzo analogues, demonstrating a versatile approach to synthesizing complex piperidine derivatives with potential biological activities (Shevchuk et al., 2012).

Antimicrobial Activity

Compounds containing imidazole and piperidine rings have been evaluated for their antimicrobial properties. For example, the synthesis and antimicrobial activity of novel benzo[4,5]imidazo[1,2-a]pyridine derivatives, synthesized through the reaction of related precursors in the presence of piperidine, have been reported by Goli-Garmroodi et al. (2015). These derivatives exhibit good to excellent yields and potential as antimicrobial agents (Goli-Garmroodi et al., 2015).

Green Chemistry Applications

Konda et al. (2011) discussed the use of piperidine in polyethylene glycol (PEG-400) as an efficient and green solvent for the synthesis of imidazole-containing 1,5-benzodiazepines, underscoring the environmental benefits of employing green chemistry principles in the synthesis of complex heterocyclic compounds (Konda et al., 2011).

Corrosion Inhibition

The inhibitive action of synthesized benzimidazole derivatives on corrosion of steel in acidic solutions has been studied, highlighting the utility of these compounds in industrial applications. The study by Yadav et al. (2016) found that these derivatives significantly inhibit corrosion, demonstrating the potential of such structures in protecting metals against corrosion (Yadav et al., 2016).

Radiolabeling for Diagnostic Applications

Research on mixed ligand fac-tricarbonyl complexes for potential diagnostic applications, as discussed by Mundwiler et al. (2004), involves structurally similar compounds. These complexes can be used for labeling bioactive molecules containing monodentate or bidentate donor sites, illustrating the relevance of these chemical structures in developing diagnostic tools (Mundwiler et al., 2004).

properties

IUPAC Name

[3-(1H-imidazol-2-yl)piperidin-1-yl]-[3-(1,2,4-triazol-4-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O/c24-17(13-3-1-5-15(9-13)23-11-20-21-12-23)22-8-2-4-14(10-22)16-18-6-7-19-16/h1,3,5-7,9,11-12,14H,2,4,8,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITTALSKRMCSHQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC(=CC=C2)N3C=NN=C3)C4=NC=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-imidazol-2-yl)-1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]piperidine

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